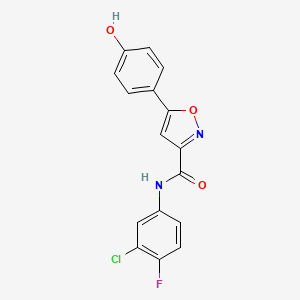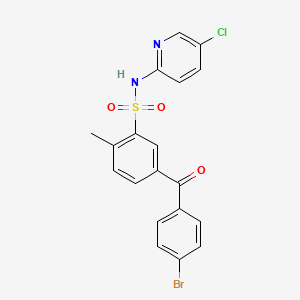
N-(3-chloro-4-fluorophenyl)-5-(4-hydroxyphenyl)-3-isoxazolecarboxamide
説明
N-(3-chloro-4-fluorophenyl)-5-(4-hydroxyphenyl)-3-isoxazolecarboxamide, also known as CFTRinh-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride ion channel that is responsible for regulating the movement of salt and water in and out of cells. Mutations in the CFTR gene lead to the development of cystic fibrosis, a life-threatening genetic disease that affects the lungs, pancreas, and other organs. CFTRinh-172 has been studied extensively as a potential therapeutic agent for cystic fibrosis and other diseases.
作用機序
N-(3-chloro-4-fluorophenyl)-5-(4-hydroxyphenyl)-3-isoxazolecarboxamide inhibits CFTR by binding to a specific site on the protein known as the regulatory domain. This prevents the channel from opening and allows for the accumulation of chloride ions inside the cell. The exact mechanism by which N-(3-chloro-4-fluorophenyl)-5-(4-hydroxyphenyl)-3-isoxazolecarboxamide binds to CFTR is still being studied, but it is thought to involve interactions with specific amino acid residues in the protein.
Biochemical and Physiological Effects:
N-(3-chloro-4-fluorophenyl)-5-(4-hydroxyphenyl)-3-isoxazolecarboxamide has been shown to have a number of biochemical and physiological effects. In addition to inhibiting CFTR-mediated chloride transport, it has been shown to reduce the secretion of mucus in airway epithelial cells and to decrease the activity of the sodium-potassium pump in pancreatic cells. N-(3-chloro-4-fluorophenyl)-5-(4-hydroxyphenyl)-3-isoxazolecarboxamide has also been shown to reduce inflammation and improve lung function in animal models of cystic fibrosis.
実験室実験の利点と制限
N-(3-chloro-4-fluorophenyl)-5-(4-hydroxyphenyl)-3-isoxazolecarboxamide is a useful tool for studying the function of CFTR and its role in disease. Its ability to inhibit CFTR-mediated chloride transport allows researchers to study the effects of CFTR mutations and to screen for potential therapeutic compounds. However, it is important to note that N-(3-chloro-4-fluorophenyl)-5-(4-hydroxyphenyl)-3-isoxazolecarboxamide is not a specific inhibitor of CFTR and can also inhibit other ion channels and transporters. This can lead to off-target effects and limit its usefulness in certain experiments.
将来の方向性
There are many potential future directions for research on N-(3-chloro-4-fluorophenyl)-5-(4-hydroxyphenyl)-3-isoxazolecarboxamide. One area of focus is the development of more specific inhibitors of CFTR that can target specific mutations or subtypes of the protein. Another area of interest is the use of N-(3-chloro-4-fluorophenyl)-5-(4-hydroxyphenyl)-3-isoxazolecarboxamide in combination with other therapeutic agents to improve the efficacy of cystic fibrosis treatments. Additionally, N-(3-chloro-4-fluorophenyl)-5-(4-hydroxyphenyl)-3-isoxazolecarboxamide may have potential applications in other diseases where ion channel dysfunction plays a role, such as hypertension and epilepsy.
科学的研究の応用
N-(3-chloro-4-fluorophenyl)-5-(4-hydroxyphenyl)-3-isoxazolecarboxamide has been used extensively in scientific research to study the function of CFTR and its role in disease. It has been shown to inhibit CFTR-mediated chloride transport in various cell types, including airway epithelial cells, pancreatic cells, and sweat gland cells. N-(3-chloro-4-fluorophenyl)-5-(4-hydroxyphenyl)-3-isoxazolecarboxamide has also been used to study the effects of CFTR mutations on protein function and to screen for potential therapeutic compounds.
特性
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-5-(4-hydroxyphenyl)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClFN2O3/c17-12-7-10(3-6-13(12)18)19-16(22)14-8-15(23-20-14)9-1-4-11(21)5-2-9/h1-8,21H,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXTCFURFYIURSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NO2)C(=O)NC3=CC(=C(C=C3)F)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClFN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Chloro-4-fluorophenyl)-5-(4-hydroxyphenyl)-1,2-oxazole-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2',2',6',6'-tetramethyl-6,7-dihydrospiro[benzimidazole-2,4'-piperidin]-4(5H)-one oxime 1-oxide](/img/structure/B3729326.png)
![6-[4-(4-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-3-methoxy-2-methylphenol](/img/structure/B3729334.png)

![2-chloro-5-[(diethylamino)sulfonyl]-N-2-pyridinylbenzamide](/img/structure/B3729354.png)
![N-(4-bromophenyl)-2-chloro-5-{[(3-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B3729356.png)
![ethyl 5-hydroxy-1,2-dimethyl-6,8-diphenyl-1,6-dihydropyrrolo[2,3-e]indazole-3-carboxylate](/img/structure/B3729360.png)
![4-methyl-3-{[(2-methyl-5-nitrophenyl)amino]sulfonyl}-N-phenylbenzamide](/img/structure/B3729379.png)
![4-(3-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-5-isoxazolyl)phenol](/img/structure/B3729394.png)
![4-[3-(4-morpholinylcarbonyl)-5-isoxazolyl]phenol](/img/structure/B3729399.png)




